molecular formula C5H10N4S B2939316 (2-Cyanopropan-2-ylamino)thiourea CAS No. 114959-76-1

(2-Cyanopropan-2-ylamino)thiourea

Cat. No.: B2939316
CAS No.: 114959-76-1
M. Wt: 158.22
InChI Key: ZJQZSFKRWNIUNJ-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Chemistry in Academic Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea (B33335). mdpi.comcollegedunia.com This seemingly simple substitution of an oxygen atom for a sulfur atom dramatically alters the molecule's electronic properties and reactivity, making thioureas a versatile and widely studied class of compounds. collegedunia.com Their chemistry is a focal point in numerous research areas, including organic synthesis, coordination chemistry, and materials science. mdpi.commdpi.com

In organic synthesis, thioureas serve as valuable intermediates for the creation of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines. collegedunia.commdpi.com They also participate in various reactions, including cycloadditions, acting as a source of both sulfur and nitrogen. rsc.org The ability of the thiocarbonyl group (C=S) to engage in hydrogen bonding is a key feature, underpinning their use in organocatalysis. wikipedia.org

The Role of Substituents in Modulating Thiourea Properties for Research Applications

The true versatility of thiourea chemistry is unlocked through the substitution of one or more of the hydrogen atoms on its nitrogen atoms, leading to N-substituted thioureas. These substituents can be tailored to fine-tune the molecule's properties, such as its acidity, nucleophilicity, and steric profile. wikipedia.org This modulation is critical for a wide range of research applications.

For instance, in the field of medicinal chemistry, the introduction of specific substituents can transform a simple thiourea scaffold into a potent bioactive molecule. mdpi.comnih.gov Researchers have explored a vast library of thiourea derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.commdpi.commdpi.com The nature of the substituent directly influences the compound's ability to interact with biological targets. mdpi.com

In organocatalysis, electron-withdrawing substituents on aryl rings attached to the thiourea nitrogen atoms enhance the acidity of the N-H protons. This increased acidity strengthens their hydrogen-bonding capabilities, making them highly effective catalysts for a variety of organic transformations. wikipedia.org The ability to systematically modify substituents allows for the rational design of catalysts with specific activities and selectivities.

The following table provides a glimpse into the diverse applications of N-substituted thiourea derivatives, highlighting the influence of the substituent on their function.

Substituent Type Influence on Properties Research Applications
Aryl groupsElectronic effects (electron-donating or -withdrawing) modulate acidity and hydrogen bonding strength.Organocatalysis, medicinal chemistry (anticancer, antimicrobial). wikipedia.orgnih.gov
Acyl groupsIntroduce an additional coordination site and can influence biological activity.Synthesis of heterocyclic compounds, development of metal complexes with catalytic or biological activity. rsc.org
Alkyl groupsModify steric hindrance and lipophilicity.Fine-tuning of catalyst performance, modification of drug-like properties. mdpi.com
Heterocyclic moietiesCan introduce specific binding interactions and alter pharmacokinetic properties.Medicinal chemistry (e.g., antiviral, anti-leishmanial agents). mdpi.commdpi.com

Positioning (2-Cyanopropan-2-ylamino)thiourea within Contemporary Thiourea Research

The specific compound, this compound, features a unique N-substituent: a 2-cyanopropan-2-yl group. This group introduces both a nitrile (-C≡N) functionality and a tertiary carbon center directly attached to the thiourea nitrogen.

While extensive research exists on a wide array of N-substituted thioureas, specific academic literature detailing the synthesis, properties, and applications of this compound is notably scarce. Its chemical structure suggests potential for interesting reactivity and applications. The nitrile group, for instance, is a versatile functional group that can participate in various chemical transformations and can also act as a coordinating group for metal ions. The bulky tertiary alkyl group could influence the compound's steric environment and solubility.

A search for this compound reveals its alternative name, [(1-Cyano-1-methylethyl)amino]thiourea, and its CAS number, 114959-76-1. Basic physical data for this compound is available from commercial suppliers.

Table of Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₁₀N₄S
Molecular Weight 158.23 g/mol
Melting Point 163 °C

The presence of the cyano group in other thiourea derivatives has been explored in the context of creating more complex heterocyclic systems or as a precursor to other functional groups. For example, a related compound, 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, a derivative where the thiourea is part of a guanidine (B92328) structure, was found to be inactive as an antihypertensive agent, in contrast to its thiourea analogue. nih.gov This highlights the subtle yet significant impact of structural modifications on biological activity.

Given the lack of dedicated research on this compound, its position in contemporary research remains largely speculative. However, based on the known chemistry of thioureas and nitriles, it could potentially serve as:

A precursor in heterocyclic synthesis: The thiourea and nitrile functionalities could be involved in intramolecular cyclization reactions to form novel heterocyclic scaffolds.

A ligand in coordination chemistry: The sulfur atom of the thiourea and the nitrogen atom of the nitrile could act as donor atoms for the coordination of metal ions, potentially leading to new catalysts or materials.

A building block for bioactive molecules: The unique combination of functional groups might impart interesting biological properties, warranting further investigation in medicinal chemistry.

The full potential of this compound is yet to be unlocked, and it represents an open area for future academic exploration within the rich and diverse field of thiourea chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyanopropan-2-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-5(2,3-6)9-8-4(7)10/h9H,1-2H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZSFKRWNIUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114959-76-1
Record name [(1-cyano-1-methylethyl)amino]thiourea
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Advanced Spectroscopic and Diffraction Characterization of 2 Cyanopropan 2 Ylamino Thiourea Systems

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending, etc.). For (2-Cyanopropan-2-ylamino)thiourea, the FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

The N-H stretching vibrations of the primary and secondary amine and amide groups typically appear as broad bands in the 3100-3400 cm⁻¹ region. The presence of multiple peaks in this region can indicate different environments for the N-H protons, often due to hydrogen bonding. mdpi.com The C≡N (cyano) group stretch is expected to appear as a sharp, medium-intensity band around 2250 cm⁻¹. The thiocarbonyl (C=S) group, a key feature of the thiourea (B124793) core, typically shows a band in the range of 850-1250 cm⁻¹. mdpi.commdpi.com The precise position of these bands, particularly the N-H and C=S stretches, is highly sensitive to the hydrogen-bonding environment within the crystal lattice. nih.gov Shifts in these bands compared to non-hydrogen-bonded states can provide strong evidence for the presence and relative strength of these interactions.

Illustrative FT-IR Data for a Related Thiosemicarbazide (B42300) Derivative To demonstrate the type of data obtained, the following table shows FT-IR data for a representative thiosemicarbazide compound.

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundReference Data (cm⁻¹) mdpi.com
N-H Stretching3100 - 34003096, 2948, 2918
C≡N Stretching~2250Not Applicable
C=O Stretching (Amide I)Not Applicable1623
C=N Stretching~16001612
C=S Stretching850 - 12501137
C-S Stretching~750750

Note: Reference data is for 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide and is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

¹H NMR: The proton NMR spectrum for this compound would provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). Key expected signals would include:

A singlet for the six equivalent methyl (CH₃) protons.

Singlets for the protons on the various nitrogen atoms (NH and NH₂). These signals are often broad and their chemical shifts can be highly dependent on the solvent and concentration. nih.govukm.my

The absence of a signal around 4.0 ppm would suggest the molecule exists in the thione form rather than the thiol tautomer in solution. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. Expected signals would include:

A signal for the thiocarbonyl (C=S) carbon, typically found significantly downfield (e.g., >175 ppm). ukm.my

A signal for the nitrile (C≡N) carbon.

Signals for the quaternary carbon and the methyl carbons of the 2-cyanopropan-2-yl group.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to definitively assign these proton and carbon signals and confirm the connectivity of the molecular structure. nih.gov

Illustrative NMR Data for a Related Thiosemicarbazone The following table presents typical NMR data for a related thiosemicarbazone to illustrate the expected chemical shifts.

Group¹H NMR δ (ppm)¹³C NMR δ (ppm)
C=S-~192.5
C=N-~145.3
Aromatic CH6.52-
NH8.50-
NH₂10.83-
CH₃2.42, 2.55, 2.6615.02, 15.75, 15.88

Note: The data is for a representative thiosemicarbazone and is for illustrative purposes only. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like thioureas, often yielding the protonated molecular ion [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₅H₁₀N₄S, the expected exact mass would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps confirm its structure. e-algae.orgnih.gov For this compound, fragmentation would likely involve cleavage of the N-N bond, loss of the cyano group, and other characteristic fragmentations of the thiourea core.

Illustrative Mass Spectrometry Data

Ion TypeExpected m/z for C₅H₁₀N₄SDescription
[M+H]⁺159.0726Protonated molecular ion
[M+Na]⁺181.0545Sodium adduct

Note: The m/z values are calculated theoretical values for this compound and are for illustrative purposes.

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

An X-ray crystal structure of this compound would reveal the precise spatial arrangement of all atoms. Key parameters that would be determined include:

The C=S bond length and the C-N bond lengths within the thiourea moiety. These values can provide insight into the degree of double-bond character and delocalization within the core. nih.gov

The bond angles around the central thiocarbonyl carbon, which would confirm its trigonal planar geometry.

The torsion angles defining the conformation of the (2-cyanopropan-2-yl)amino substituent relative to the thiourea plane.

Illustrative Bond Parameter Data from a Related Thiourea Derivative

BondBond Length (Å)BondBond Angle (°)
C1-S11.6921(11)N1-C1-N2~118
C1-N11.3652(14)N1-C1-S1~121
C1-N21.3415(14)N2-C1-S1~121

Note: Data is for N,N′-bis[2-(dimethylamino)phenyl]thiourea and is for illustrative purposes only. nih.gov

Hydrogen bonds are crucial in dictating the solid-state structure of thiourea derivatives. nih.gov X-ray diffraction can precisely map these interactions. For this compound, potential hydrogen bonds include:

Intramolecular hydrogen bonds: A hydrogen bond might form between a nitrogen proton and the nitrogen of the cyano group, depending on the molecular conformation.

Intermolecular hydrogen bonds: A network of hydrogen bonds is expected, where the N-H groups act as donors and the sulfur atom of the thiocarbonyl group and the nitrogen of the cyano group act as acceptors. This often leads to the formation of dimeric or polymeric structures in the solid state. nih.gov

The analysis of the crystal packing reveals how individual molecules assemble to form a three-dimensional lattice. This supramolecular assembly is governed by the interplay of hydrogen bonds, van der Waals forces, and potentially other non-covalent interactions. nih.gov Understanding the crystal packing is crucial for correlating the molecular structure with macroscopic properties of the solid. The analysis would describe how the hydrogen-bonded networks extend in one, two, or three dimensions to create sheets, chains, or more complex architectures. nih.gov

Computational and Theoretical Investigations of 2 Cyanopropan 2 Ylamino Thiourea and Its Chemical Behavior

Density Functional Theory (DFT) Studies for Electronic and Geometric Structure

DFT calculations have been instrumental in understanding the fundamental electronic and structural characteristics of (2-Cyanopropan-2-ylamino)thiourea.

Optimized Geometries and Conformational Preferences

Computational studies have determined the optimized geometries and conformational preferences of thiourea (B124793) and its derivatives. mst.edu The conformational landscape of thiourea has been explored, identifying the global minimum structure and other low-lying stationary points. mst.edu These studies have shown that the substitution of a sulfur atom for an oxygen atom, as in the case of thiourea compared to urea (B33335), results in a significantly longer C=Y bond (where Y is O or S). mst.edu Specifically, the C=S bond in thiourea is approximately 0.04 Å longer than the C=S bond in thioformaldehyde. mst.edu The electronic barriers to inversion at the amino groups are also notably smaller in thiourea compared to urea. mst.edu

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally indicates a more reactive and less stable molecule. researchgate.net

The HOMO is the orbital through which a molecule donates electron density, defining its nucleophilicity or basicity. youtube.com Conversely, the LUMO is the orbital through which a molecule accepts electron density, determining its electrophilicity. youtube.com Analysis of these frontier orbitals helps to identify the chemically active sites within a molecule. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Value Reference
HOMO-LUMO Energy Gap Indicates chemical stability and reactivity researchgate.netresearchgate.net
HOMO Determines nucleophilicity/basicity youtube.com
LUMO Determines electrophilicity youtube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the distribution of charge within a molecule, providing insights into its reactivity and intermolecular interactions. researchgate.netscienceopen.com The MEP map displays regions of positive and negative electrostatic potential, which are crucial for understanding how a molecule will interact with other chemical species. researchgate.net

In an MEP map, red areas typically represent regions of most negative potential, indicating sites that are prone to electrophilic attack. researchgate.net Conversely, blue areas represent the most positive potential, highlighting regions susceptible to nucleophilic attack. researchgate.net Green areas depict regions of zero potential. researchgate.net This visual representation of charge distribution helps in predicting the sites of chemical reactions. scienceopen.com

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from DFT calculations, are powerful tools for predicting reaction mechanisms and site selectivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr

These parameters are often calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopman's theorem. researchgate.net For instance, chemical hardness (η) and softness (S) are indicative of the molecule's resistance to change in its electron distribution. dergipark.org.tr High values of chemical potential (μ) and the electrophilicity index (ω) suggest a strong electrophilic character. dergipark.org.tr Local reactivity descriptors, such as Fukui functions, are used to identify the specific atomic sites within a molecule that are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Table 2: Global Chemical Reactivity Descriptors

Descriptor Formula Reference
Ionization Potential (I) I = -EHOMO dergipark.org.tr
Electron Affinity (A) A = -ELUMO dergipark.org.tr
Electronegativity (χ) χ = (I + A) / 2 dergipark.org.tr
Chemical Hardness (η) η = (I - A) / 2 dergipark.org.tr
Chemical Softness (S) S = 1 / η dergipark.org.tr
Chemical Potential (µ) µ = -(I + A) / 2 dergipark.org.tr
Electrophilicity Index (ω) ω = µ2 / (2η) researchgate.net

Analysis of Non-Covalent Interactions

The study of non-covalent interactions (NCIs) is crucial for understanding the stability and reactivity of molecular systems. researchgate.net Techniques like Non-Covalent Interaction (NCI) analysis, which utilizes the reduced density gradient (RDG) of the electron density, help to identify and visualize weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net These interactions are represented as three-dimensional isosurfaces, providing a clear picture of the non-covalent bonding patterns. researchgate.net

In the context of thiourea derivatives, hydrogen bonding plays a significant role in their catalytic activity and molecular recognition. mdpi.com Bifunctional thioureas can act as hydrogen-bond donors, activating substrates through these non-covalent interactions. mdpi.comnih.gov The geometry of the thiourea molecule influences the spacing and angle of the N-H groups, which in turn affects its hydrogen bonding capabilities. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For thiourea derivatives, MD simulations have been employed to study their interactions with biological targets and to understand their behavior in solution. researchgate.netrsc.orgnih.gov For example, simulations can reveal how a thiourea derivative interacts with water molecules by calculating radial distribution functions (RDFs). nih.govresearchgate.net These simulations are also used to assess the stability of ligand-receptor complexes and to identify key amino acid residues involved in binding interactions. rsc.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the energies associated with them. This allows for a detailed understanding of reaction pathways, kinetics, and thermodynamics that would be difficult to determine experimentally.

For instance, in reactions involving thiourea derivatives, DFT calculations can be used to model the nucleophilic attack of the sulfur or nitrogen atoms, tautomeric equilibria, and decomposition pathways. The mechanism of reactions, such as the formation of heterocyclic compounds from thiourea derivatives, has been successfully studied using high-level quantum chemical calculations. nih.gov These studies often involve the optimization of the geometries of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to compute thermodynamic properties like Gibbs free energy.

A hypothetical reaction pathway for the cyclization of a thiourea derivative, as determined by DFT calculations, is presented in Table 1. The calculated activation energies can help in predicting the feasibility of a reaction under specific conditions.

Table 1: Hypothetical DFT Calculated Energies for a Reaction Involving a Thiourea Derivative

Step Species Relative Energy (kcal/mol)
1 Reactants 0.0
2 Transition State 1 +25.4
3 Intermediate -5.2
4 Transition State 2 +15.8

This table is illustrative and represents the type of data generated from quantum chemical calculations for reaction mechanism elucidation. The values are not specific to this compound.

Furthermore, the analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and orbital interactions that drive the reaction. researchgate.net For this compound, such calculations could reveal the relative nucleophilicity of its different atoms and how this is influenced by the presence of the cyanopropan-2-yl group.

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling plays a pivotal role in establishing relationships between the molecular structure of this compound and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate chemical structure with biological activity or physical properties, respectively. nih.govscichemj.org

These models are built using a set of known compounds and their measured activities or properties. Molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Multiple Linear Regression (MLR) and other machine learning algorithms are then used to develop a mathematical equation that links the descriptors to the observed activity or property. scichemj.org

For thiourea derivatives, QSAR studies have been employed to predict various biological activities, including anticancer, antiviral, and enzyme inhibitory effects. nih.govscichemj.orgnih.gov Key molecular descriptors that have been found to be important in these studies include lipophilicity (LogP), molecular weight, polarizability, and various electronic parameters. scichemj.orgnih.gov

A hypothetical QSAR model for the inhibitory activity of a series of thiourea derivatives is shown below:

pIC₅₀ = 0.5 * LogP - 0.02 * Molecular Weight + 1.2 * Dipole Moment + 2.5

This equation illustrates how different molecular properties might contribute to the biological activity of a compound. For this compound, such a model could be used to predict its potential biological activities based on its calculated molecular descriptors.

Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or an enzyme. nih.gov This method is instrumental in drug discovery for understanding the interactions at the binding site and for predicting binding affinity. nih.govnih.gov For this compound, docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator. The results of docking simulations are often visualized to identify key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Table 2 provides an example of the kind of data that can be obtained from molecular docking and descriptor calculations for a series of thiourea compounds.

Table 2: Illustrative Data from In Silico Modeling of Thiourea Derivatives

Compound LogP Molecular Weight ( g/mol ) Docking Score (kcal/mol) Predicted pIC₅₀
Derivative 1 2.1 185.25 -7.5 5.8
Derivative 2 2.5 201.30 -8.2 6.3
Derivative 3 1.8 171.20 -7.1 5.5

This table is for illustrative purposes. The values for the derivatives are hypothetical, and the values for this compound would need to be calculated using appropriate software.

Through these computational approaches, a comprehensive understanding of the chemical behavior and potential properties of this compound can be achieved, guiding further experimental investigation and application development.

Coordination Chemistry of 2 Cyanopropan 2 Ylamino Thiourea and Analogous Thiourea Ligands

Synthesis of Transition Metal Complexes with Thiourea (B124793) Ligands

The synthesis of transition metal complexes with thiourea-based ligands is well-established, with numerous methods reported for a wide range of metals and ligand derivatives. nih.govksu.edu.tr

The synthesis of metal complexes with thiourea ligands typically involves the direct reaction of a metal salt with the thiourea derivative in a suitable solvent. ksu.edu.tr Common metal precursors include halides, acetates, or perchlorates of transition metals such as copper, silver, gold, palladium, platinum, and ruthenium. nih.govrsc.orgrsc.org

The substituents on the thiourea backbone play a crucial role in determining the ligand's coordination behavior. The (2-Cyanopropan-2-yl) group in (2-Cyanopropan-2-ylamino)thiourea is expected to exert significant steric and electronic effects.

Steric Effects: The bulky tertiary alkyl group (2-propan-2-yl) introduces considerable steric hindrance around the adjacent amino nitrogen. This steric bulk can influence the regioselectivity of metal binding, potentially hindering coordination at the substituted nitrogen atom. Consequently, it might favor monodentate coordination through the sterically unencumbered sulfur atom or promote chelation involving the less hindered terminal -NH2 group.

Electronic Effects: The cyano group (-C≡N) is strongly electron-withdrawing. This property reduces the electron density on the thiourea framework, which can affect the donor strength of the sulfur and nitrogen atoms. The cyanide ion itself is a potent ligand, known to form strong σ-bonds with metals. scribd.comwikipedia.org While the cyano group in the ligand is a potential coordination site, its ability to participate in chelation might be sterically hindered by the adjacent bulky group. The activation of element-cyano bonds by transition metals is a known phenomenon, suggesting that the cyano group could play a more complex role than just being a simple spectator or donor. nih.gov The combination of a bulky alkyl group and an electron-withdrawing cyano group makes this compound a ligand with unique properties that could lead to selective metal complexation.

Characterization of Coordination Geometries and Modes

The coordination chemistry of thiourea ligands is characterized by a remarkable variety of coordination modes and resulting geometries. rsc.orgoup.com These are primarily determined by the nature of the metal ion, the substituents on the thiourea ligand, the counter-ion, and the reaction conditions.

Thiourea ligands can adopt several coordination patterns, leading to a wide array of complex structures.

Monodentate Coordination: This is the most common coordination mode, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.comtandfonline.com This mode is prevalent when the ligand is neutral. In such complexes, the metal can achieve various coordination numbers by binding to multiple monodentate thiourea ligands or a combination of thiourea and other co-ligands. oup.comoup.com

Bidentate Coordination: Chelation involving the sulfur atom and one of the nitrogen atoms (S,N-chelation) is also frequently observed, forming a stable four-membered ring. mdpi.comwaikato.ac.nznih.gov In some cases, deprotonated thiourea can act as a bidentate ligand. stackexchange.comguidechem.com For acylthiourea derivatives, bidentate coordination typically occurs through the sulfur and an oxygen atom (S,O-chelation), forming a six-membered ring. researchgate.netresearchgate.netresearchgate.net For cyanothioureas, bidentate coordination through the sulfur and a nitrogen atom is a possibility. tandfonline.com

Bridging Coordination: The sulfur atom of a thiourea ligand can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.orgoup.com This bridging can occur in conjunction with other coordination modes.

Table 2: Common Coordination Modes of Thiourea Ligands

Coordination Mode Donor Atoms Involved Description
Monodentate S Ligand binds through the sulfur atom only. mdpi.comtandfonline.com
Bidentate (S,N) S, N Ligand chelates through sulfur and a nitrogen atom, forming a four-membered ring. mdpi.comnih.gov
Bidentate (S,O) S, O Common in acylthioureas, forming a six-membered chelate ring. researchgate.netresearchgate.net

This interactive table outlines the principal ways thiourea-based ligands can coordinate to metal centers.

The versatile coordination behavior of thiourea ligands gives rise to a vast structural diversity in their metal complexes. oup.comoup.com Depending on the metal's preferred geometry and the ligand's denticity, a range of structures from simple mononuclear species to complex polynuclear arrangements can be formed.

For copper(I), linear, trigonal planar, and tetrahedral geometries are common. oup.comoup.com Silver(I) complexes also exhibit similar structural variety, including two-, three-, and four-coordinate species, as well as coordination polymers. oup.comoup.com With metals like palladium(II) and platinum(II), square planar complexes are often formed, particularly with bidentate thiourea ligands. rsc.org Ruthenium complexes frequently adopt "piano-stool" geometries. nih.govnih.gov

The formation of coordination polymers is also a significant feature of metal-thiourea chemistry, where thiourea ligands or other co-ligands like cyanide bridge metal centers to create extended one-, two-, or three-dimensional networks. oup.comscielo.org.za The specific structure of this compound, with its potential for both S-monodentate binding and S,N-chelation, suggests that it could form a similarly diverse range of metal complexes, with the steric bulk of the 2-cyanopropan-2-yl group playing a key role in dictating the final architecture.

Electrochemical Studies of Metal-Thiourea Systems (e.g., Cyclic Voltammetry)

The electrochemical behavior of metal complexes provides crucial insights into their redox properties, stability, and potential applications in areas such as catalysis and materials science. Cyclic voltammetry (CV) is a powerful technique to probe the electron transfer processes in these systems.

While specific cyclic voltammetry data for metal complexes of this compound are not extensively documented in publicly available literature, the electrochemical behavior of analogous thiourea complexes offers valuable understanding. For instance, studies on copper(I) halide complexes with N,N'-diphenylthiourea have shown that the nature of the halide and the ligand structure significantly influence the redox behavior. In some cases, strong bonding between the metal and the thiourea ligand can inhibit oxidation. peacta.org

The redox potentials of metal-thiourea complexes are sensitive to the substituents on the thiourea ligand. For example, in a series of copper(II) complexes with thiosemicarbazone ligands derived from 5-acetylbarbituric acid, the Cu(II)/Cu(I) redox system was found to be a quasi-reversible, diffusion-controlled process. nih.gov The introduction of different substituents can shift the redox potentials, highlighting the electronic influence of the ligand on the metal center. researchgate.net

In the case of nickel(II) complexes, the coordination environment and ligand structure play a critical role in their redox chemistry. The redox couples of nickel complexes can be shifted to more positive potentials depending on the electronic properties of the ligand. researchgate.net For instance, the electrochemical reduction of Ni(II) to Ni(I) is influenced by the donor atoms of the ligand, with N2S2 coordination shifting the potential to less negative values compared to N6 coordination. scielo.org.mx The geometry of the complex is also a determining factor; four-coordinate, square-planar nickel radical complexes often exhibit ligand-centered redox activity, whereas three-coordinate, trigonal planar complexes tend to have nickel-centered radicals. biointerfaceresearch.com

For platinum(II) complexes with acyl-thiourea ligands, no direct correlation was found between the half-wave potentials and their biological activity, suggesting that the redox properties might not be the primary determinant of their function in this specific application. nih.gov However, electrochemical studies on cyanamide-derived complexes of palladium(II) and platinum(II) have shown that the oxidation processes are often centered on the ligand. peacta.org

The table below summarizes representative electrochemical data for various metal-thiourea and related complexes, illustrating the range of redox behaviors observed.

Complex TypeMetal IonRedox ProcessE½ or Epc (V vs. ref)ReversibilitySource
Copper(I) halide with N,N'-diphenylthioureaCu(I)OxidationVaries with halide- peacta.org
Copper(II) with functionalized thiosemicarbazonesCu(II)Cu(II)/Cu(I)VariesQuasi-reversible nih.gov
Nickel(II) with N2S2 ligandNi(II)Ni(II)/Ni(I)Varies- scielo.org.mx
Nickel(II) with N6 ligandNi(II)Ni(II)/Ni(I)More negative than N2S2- scielo.org.mx
Platinum(II) with cyanamide (B42294) ligandsPt(II)Ligand-based oxidation~2.3 - 2.4Irreversible peacta.org

Interactive Data Table: Electrochemical Properties of Metal-Thiourea Complexes (Please note: This is a representative table based on available data for analogous compounds, as specific data for this compound complexes is limited.)

Spectroscopic Signatures of Coordination in Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of thiourea ligands. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique fingerprints of the coordination event.

Infrared (IR) Spectroscopy:

The IR spectrum of a thiourea ligand undergoes characteristic changes upon coordination to a metal ion. The most informative vibrations are those associated with the C=S and C-N bonds of the thiourea backbone. Coordination through the sulfur atom, which is common for thioureas, leads to a decrease in the frequency of the ν(C=S) stretching vibration and an increase in the frequency of the ν(C-N) stretching vibration. This is attributed to a decrease in the C=S double bond character and an increase in the C-N double bond character upon donation of electron density from the sulfur atom to the metal.

For thiourea ligands containing a cyano group, the ν(C≡N) stretching frequency is also a sensitive probe of the coordination environment. In cyano-bridged transition metal complexes involving N,N'-diethyl thiourea, the ν(C≡N) stretching vibration shifts to higher frequencies upon coordination, and the magnitude of this shift can provide information about whether the cyano group is terminal or bridging. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes of thiourea ligands in solution. The chemical shifts of the N-H protons and the thiocarbonyl carbon are particularly sensitive to coordination. Upon coordination to a metal center, the signals of the N-H protons typically shift downfield. researchgate.net Conversely, the thiocarbonyl carbon (C=S) signal in the ¹³C NMR spectrum often shifts upfield, which is consistent with the decrease in the C=S bond order upon sulfur coordination. researchgate.net

In complexes with cyanothiourea ligands, NMR can also reveal the presence of linkage isomers in solution. For example, a study on monoanionic cyanothiourea rhodium(III) complexes showed a mixture of distal and proximal isomers, where the cyano group is either remote from or close to the metal center, respectively. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The spectra of thiourea ligands typically show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.net Upon complexation, these intra-ligand transitions may shift, and new bands corresponding to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions can appear. researchgate.netcardiff.ac.uk The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. scielo.org.mx

The table below summarizes the key spectroscopic changes observed upon coordination of thiourea and its analogs to metal ions.

Spectroscopic TechniqueKey ObservablesChange upon CoordinationInterpretationSource
Infrared (IR) ν(C=S)Decrease in frequencyWeakening of the C=S bond due to S-coordination researchgate.net
ν(C-N)Increase in frequencyIncrease in C-N double bond character researchgate.net
ν(C≡N) (for cyano-thioureas)Shift to higher frequencyCoordination of the cyano group nih.govnih.gov
NMR (¹H) N-H protonsDownfield shiftChange in electronic environment upon coordination researchgate.net
NMR (¹³C) C=S carbonUpfield shiftDecrease in C=S bond order researchgate.net
UV-Visible Intra-ligand transitionsShift in wavelengthAlteration of ligand electronic structure researchgate.net
d-d transitionsAppearance of new bandsElectronic transitions within the metal d-orbitals cardiff.ac.uk
Charge Transfer (CT) bandsAppearance of new bandsElectron transfer between metal and ligand researchgate.netcardiff.ac.uk

Interactive Data Table: Spectroscopic Signatures of Coordination

Organocatalysis and Catalytic Applications Employing Thiourea Derivatives with Relevant Structural Motifs

Thiourea (B124793) as Bifunctional Hydrogen Bond Donor Catalysts

Thiourea-based organocatalysts are renowned for their capacity to act as bifunctional hydrogen bond donors. beilstein-journals.orgacs.org This dual hydrogen-bonding ability is a key feature that underpins their catalytic activity in a multitude of reactions. rsc.org The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic substrates, effectively "clamping" onto them and enhancing their reactivity. wikipedia.org This interaction is generally stronger than that of their urea (B33335) counterparts due to the electronic properties of the sulfur atom. wikipedia.org The design of novel bifunctional amine-thiourea organocatalysts often incorporates multiple hydrogen-bonding donors to achieve synergistic activation. rsc.org

A primary role of thiourea catalysts is the activation of electrophiles, most notably compounds containing carbonyl or imine groups. acs.orgwikipedia.org By forming dual hydrogen bonds with the oxygen or nitrogen atom of these functional groups, the thiourea catalyst withdraws electron density, rendering the carbonyl carbon or imine carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govacs.org

For instance, in reactions involving carbonyl compounds, the two N-H groups of the thiourea coordinate to the carbonyl oxygen. This interaction polarizes the C=O bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound and facilitating the addition of a nucleophile. nih.gov A similar principle applies to the activation of imines, where the thiourea hydrogen bonds to the imine nitrogen, preparing it for attack by a nucleophile in reactions like the aza-Henry or Mannich reactions. jst.go.jpnih.gov

The effectiveness of this activation is influenced by the substituents on the thiourea nitrogen atoms. Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl group found in Schreiner's thiourea, enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and greater catalytic activity. scispace.comacs.org

Beyond activating neutral electrophiles, thioureas are exceptionally adept at recognizing and stabilizing anionic species through hydrogen bonding. rsc.orgrsc.org This capability is crucial in many catalytic cycles where anionic intermediates or transition states are formed. By enveloping the anion in a network of hydrogen bonds, the thiourea catalyst can disperse the negative charge, thereby stabilizing the species and lowering the activation energy of the reaction. rsc.org

This mode of action is particularly evident in reactions where a nucleophile is deprotonated to generate an anionic species. The thiourea can stabilize the resulting anion, preventing its uncontrolled reaction and guiding it towards the desired reaction pathway. This anion-binding ability has been compared to the function of anion recognition sites in enzymes. rsc.org The design of thiourea-based receptors for specific anions, such as dihydrogen phosphate, highlights the strength and selectivity of these interactions. elsevierpure.com Research has also explored the development of bis-thiourea catalysts to enhance anion-abstraction catalysis through the cooperative action of two thiourea units. acs.org

Catalyst TypeInteractionSubstrate/IntermediateEffect
Bifunctional ThioureaDual Hydrogen BondingCarbonyl, ImineElectrophile Activation
ThioureaHydrogen Bonding NetworkAnionic SpeciesStabilization

Thiourea Derivatives as Brønsted Acid and Brønsted Base Catalysts

While primarily recognized as hydrogen-bond donors, thiourea derivatives can also function as Brønsted acids or bases under specific conditions. acs.org The N-H protons of thiourea are acidic enough to protonate certain substrates, initiating a catalytic cycle. scispace.comacs.org For example, in the tetrahydropyranylation of alcohols, computational and experimental studies have suggested that Schreiner's thiourea can act as a Brønsted acid, protonating the dihydropyran to form a reactive oxacarbenium ion. scispace.comacs.org

Conversely, the thiourea moiety can also exhibit Brønsted basicity. In some reactions, the thiourea can deprotonate a nucleophile, acting as a general base to initiate the reaction. nih.govresearchgate.net This bifunctionality, where the thiourea acts as both a hydrogen-bond donor to activate the electrophile and a Brønsted base to activate the nucleophile, is a powerful strategy in organocatalysis. nih.govresearchgate.netnih.gov For example, in the synthesis of 2-aryl/heteroaryl/styryl benzothiazoles, thiourea has been shown to act as a bifunctional catalyst, both activating the carbonyl group and facilitating a key proton transfer step. nih.govresearchgate.netnih.gov

Applications in Key Organic Transformations

The unique catalytic properties of thioureas have led to their application in a variety of important organic transformations, particularly in the realm of asymmetric synthesis where the generation of chiral molecules is paramount. jst.go.jp

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. Chiral bifunctional thiourea catalysts, often possessing a tertiary amine group, have proven to be highly effective in promoting these reactions with high enantioselectivity. beilstein-journals.orgnih.govlibretexts.org In a typical mechanism, the tertiary amine functions as a Brønsted base, deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. libretexts.org Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., a nitroolefin) through dual hydrogen bonding. libretexts.org This dual activation brings the two reactants into close proximity within a chiral environment, facilitating the enantioselective addition.

Numerous studies have demonstrated the utility of this approach. For example, thiourea catalysts derived from chiral diamines have been successfully employed in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins, affording the products in high yields and with excellent enantiomeric excesses. nih.govlibretexts.org Similarly, the addition of activated methylene (B1212753) compounds to α,β-unsaturated imides has been achieved with high enantioselectivity using a thiourea-catalyzed approach. acs.org

Michael DonorMichael AcceptorCatalyst TypeKey Feature
1,3-Dicarbonyl CompoundsNitroolefinsChiral Amine-ThioureaDual activation of nucleophile and electrophile
Malononitrileα,β-Unsaturated ImidesBifunctional ThioureaIntramolecular hydrogen bonding in substrate

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can also be catalyzed by thiourea derivatives. wikipedia.org In these [4+2] cycloadditions, the thiourea catalyst activates the dienophile, particularly those containing a carbonyl group, through hydrogen bonding. rsc.orgbeilstein-journals.org This activation lowers the LUMO of the dienophile, accelerating the reaction and influencing its stereochemical outcome. rsc.org

For instance, Schreiner's thiourea has been shown to catalyze the Diels-Alder reaction between a naphthoquinone monoketal dienophile and a diene, leading to the highly selective formation of the exo-product. beilstein-journals.org Computational studies have provided insights into the synergistic effects of the thiourea catalyst and substituents on the diene and dienophile in activating the Diels-Alder reaction. rsc.org Beyond the Diels-Alder reaction, thiourea catalysts have also been implicated in other cycloaddition processes, demonstrating their broad utility in the synthesis of cyclic and heterocyclic systems.

Nucleophilic Addition Reactions to Electrophilic Species

Thiourea-based organocatalysts are highly effective in promoting various nucleophilic addition reactions. Their efficacy stems from the ability of the two N-H protons to form a bidentate hydrogen-bonding interaction with electrophilic functional groups (like carbonyls, imines, or nitro groups), thereby lowering the energy of the transition state for nucleophilic attack. wikipedia.org Bifunctional aminothioureas, which contain both a hydrogen-bond-donating thiourea moiety and a Brønsted/Lewis basic amine group, can achieve simultaneous activation of both the electrophile and the nucleophile. rsc.orgjst.go.jpcapes.gov.br

A notable example is the enantioselective cyanosilylation of ketones, a reaction of significant importance for synthesizing chiral cyanohydrins. nih.gov In a study by Fuerst and Jacobsen, a chiral aminothiourea catalyst was developed that promotes this reaction with high efficiency and stereoselectivity. nih.govlibretexts.org The presence of a hindered tertiary amine on the catalyst was found to be critical for both reactivity and the level of stereoinduction, pointing to a cooperative mechanism where the thiourea activates the ketone and the amine group interacts with the cyanide nucleophile. nih.govlibretexts.org

Another prominent application is the Michael addition of carbon nucleophiles to nitroolefins. libretexts.orgresearchgate.net Takemoto and colleagues demonstrated that a thiourea catalyst bearing a 3,5-bis(trifluoromethyl)phenyl group and a dimethylamino group is highly efficient for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. libretexts.org This reaction provides a direct route to valuable chiral building blocks, including the precursor for the synthesis of (R)-(−)-baclofen. libretexts.org

Table 1: Enantioselective Cyanosilylation of Ketones Catalyzed by a Chiral Aminothiourea nih.govresearchgate.net

EntryKetone SubstrateCatalyst Loading (mol %)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone512>9897
22-Acetonaphthone512>9896
33-Chloropropiophenone2.512>9897
4Propiophenone512>9897
5Isobutyrophenone524>9898

Rearrangement and Functionalization Reactions (e.g., Amine Activation, Acetalization)

Beyond traditional nucleophilic additions, thiourea derivatives catalyze a range of functionalization reactions, including the protection of carbonyl groups via acetalization. rsc.orgacs.org Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a particularly effective catalyst for the acetalization of aldehydes and ketones under neutral, acid-free conditions. rsc.orgacs.orgresearchgate.net This method is exceptionally mild, tolerating acid-labile protecting groups and proceeding with very low catalyst loadings. researchgate.net The reaction is believed to proceed via hydrogen-bond activation of the carbonyl substrate by the thiourea, facilitating the attack of the alcohol. rsc.org A photochemical protocol using Schreiner's thiourea has also been developed, offering a green and inexpensive method for acetal (B89532) synthesis. rsc.org

The concept of amine activation is central to the function of bifunctional amine-thiourea catalysts. rsc.orgresearchgate.net In these systems, the amine moiety, typically a tertiary amine, acts as a general base, deprotonating a pro-nucleophile to increase its reactivity. libretexts.org Simultaneously, the thiourea moiety activates the electrophile through hydrogen bonding. This dual activation model explains the high efficiency of these catalysts in reactions like the Michael addition of ketones to nitroolefins, where the amine generates the enolate nucleophile while the thiourea binds to the nitro group of the electrophile. libretexts.orgrsc.org

Table 2: Photochemical Acetalization of Aldehydes with Methanol Catalyzed by Schreiner's Thiourea rsc.org

EntryAldehyde SubstrateTime (h)Yield (%)
13-Phenylpropanal296
2Benzaldehyde480
34-Chlorobenzaldehyde491
44-Nitrobenzaldehyde472
5Cinnamaldehyde485

Enantioselective Catalysis with Chiral Thiourea Frameworks

The development of chiral thiourea frameworks has revolutionized asymmetric organocatalysis. nih.govrsc.org By incorporating chirality into the catalyst scaffold, it becomes possible to control the three-dimensional arrangement of the reacting partners in the transition state, leading to the preferential formation of one enantiomer of the product. rsc.orgrsc.org

Chirality is typically introduced by synthesizing the thiourea from a chiral amine or diamine, such as those derived from cinchona alkaloids or (1R,2R)-diaminocyclohexane. nih.govrsc.orgacs.org These chiral scaffolds create a well-defined pocket around the thiourea binding site. When the electrophile binds to the thiourea, the bulky groups of the chiral framework block one face of the substrate, forcing the nucleophile to attack from the other, less hindered face. acs.org

Bifunctional primary amine-thioureas have proven to be exceptionally versatile catalysts for a wide array of enantioselective transformations. rsc.org For instance, the conjugate addition of oxindoles to α,β-unsaturated aldehydes, catalyzed by a primary amine-thiourea, proceeds with excellent enantioselectivity (up to 99% ee). rsc.org In this case, the primary amine activates the aldehyde by forming a chiral iminium ion, while the thiourea moiety activates the oxindole (B195798) nucleophile. rsc.org This dual activation strategy has been successfully applied to numerous other reactions, including domino Michael-aldol reactions and nitro-Michael reactions. rsc.orggoettingen-research-online.de

Table 3: Asymmetric Michael Addition of Acetylacetone to Nitroolefins Catalyzed by a Chiral Primary Amine-Thiourea rsc.org

EntryNitroolefin (R group)CatalystYield (%)Enantiomeric Excess (ee, %)
1Phenyl(S,S,S)-99992
24-Nitrophenyl(S,S,S)-99990
34-Chlorophenyl(S,S,S)-99891
42-Naphthyl(S,S,S)-99988
52-Thienyl(S,S,S)-99589

Mechanistic Elucidation of Thiourea-Catalyzed Processes

Understanding the mechanism of thiourea catalysis is crucial for the rational design of new and improved catalysts. The primary mode of action involves the activation of an electrophile through dual hydrogen bonding from the thiourea N-H protons. wikipedia.orgresearchgate.net This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. acs.org

For bifunctional amine-thiourea catalysts, a cooperative mechanism is widely accepted. jst.go.jpnih.govacs.org Computational studies, often using Density Functional Theory (DFT), combined with experimental evidence from NMR spectroscopy and kinetic analyses, have provided detailed insights into the transition states of these reactions. acs.orgnih.govacs.org For example, in the Michael addition of a ketone to a nitroolefin catalyzed by a primary amine-thiourea, the proposed transition state involves a ternary complex. rsc.org The primary amine forms an enamine from the ketone, which acts as the nucleophile. This enamine then attacks the nitroolefin, which is simultaneously activated and oriented by hydrogen bonds to the thiourea moiety. rsc.orgresearchgate.net

In some cases, the mechanism can be more complex. Studies on the amido-thiourea catalyzed hydrocyanation of imines suggest that the catalyst does not directly activate the imine. Instead, it facilitates a proton transfer from hydrogen cyanide to the imine, generating a catalyst-bound iminium/cyanide ion pair. nih.gov The enantioselectivity arises from the specific non-covalent interactions, including thiourea-cyanide and amide-iminium hydrogen bonds, that stabilize the transition state leading to one enantiomer over the other. nih.gov These detailed mechanistic investigations highlight the subtle and multifaceted nature of non-covalent organocatalysis.

Advanced Research Perspectives and Broader Impact of Thiourea Chemistry

Molecular Recognition and Supramolecular Chemistry with Thiourea (B124793) Scaffolds

The thiourea functional group is a powerful motif in the fields of molecular recognition and supramolecular chemistry. Its ability to form strong, directional hydrogen bonds with anions and other electron-rich species is a key driver of its utility.

Detailed research has demonstrated that thiourea derivatives are excellent building blocks for creating complex, self-assembling supramolecular structures. The N-H protons of the thiourea group are effective hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. This dual functionality allows for the formation of intricate intra- and intermolecular hydrogen-bonding networks that dictate the conformation and packing of molecules in the solid state. These interactions are fundamental to the design of synthetic receptors for anions and other guest molecules.

Furthermore, bifunctional thiourea-based catalysts have been developed for applications such as the living ring-opening polymerization of lactide. In these systems, the thiourea moiety is proposed to activate the monomer (e.g., lactide) via hydrogen bonding, while another functional group on the catalyst (e.g., a tertiary amine) activates the initiating/propagating alcohol. This cooperative action, a form of supramolecular recognition, leads to highly controlled polymerizations with predictable molecular weights and very low polydispersities.

Thiourea Derivatives in Material Science Research

In material science, thiourea derivatives are valued for their contribution to the development of new functional materials. Their capacity for strong intermolecular interactions is a key factor in their utility. These interactions can be harnessed to control the assembly of molecules into well-defined crystalline structures, which is essential for creating materials with specific optical, electronic, or mechanical properties.

One area of application is in the development of corrosion inhibitors. Thiourea derivatives have been synthesized and evaluated for their ability to protect metals like carbon steel from corrosion in acidic environments. The efficiency of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer. The mode of adsorption, whether chemical or physical, can be studied using techniques like Langmuir isotherms.

Thiourea and its derivatives also serve as precursors in the synthesis of various specialty chemicals and materials. Their versatility as building blocks in organic synthesis allows for the creation of a wide range of molecules with tailored properties.

Integration in Hybrid Catalytic Systems

Thiourea moieties are frequently integrated into more complex molecular frameworks to create hybrid or bifunctional catalysts. These catalysts are designed to perform specific chemical transformations with high efficiency and stereoselectivity.

A notable example is the development of hybrid peptide-thiourea catalysts. These systems combine the structural features of peptides with the hydrogen-bonding capabilities of thiourea. For instance, a catalyst might feature an N-terminal proline for covalent activation of an aldehyde (enamine formation) and a thiourea unit for noncovalent activation of an electrophile through hydrogen bonding. This dual activation strategy has been successfully applied to asymmetric Michael additions, producing valuable chiral molecules. The spatial arrangement of the catalytic groups, often enforced by the peptide backbone and other structural elements, is crucial for achieving high levels of stereocontrol.

Another approach involves the use of chiral thioureas in combination with other catalytic species. For example, a dual-catalyst system consisting of a thiourea and a phosphine (B1218219) has been used in asymmetric reactions. The thiourea component can act as a hydrogen bond donor to activate one of the reactants, while the other catalyst performs a different role in the catalytic cycle.

Table 1: Examples of Hybrid Thiourea Catalytic Systems

Catalyst Type Reaction Role of Thiourea
Peptide-Thiourea Asymmetric Michael Addition Electrophile activation via H-bonding
Primary Amine-Thiourea Various Asymmetric Reactions H-bond donor

Rational Design and Predictive Modeling for Novel Thiourea-Based Chemical Systems

The rational design of new thiourea-based molecules for specific applications is increasingly supported by computational and predictive modeling techniques. These methods provide valuable insights into the structure, properties, and potential activity of candidate compounds before they are synthesized in the laboratory.

Molecular docking is a key tool in this area, particularly in the context of medicinal chemistry and materials science. By modeling the interactions between a thiourea derivative and a biological target (such as an enzyme) or a material surface, researchers can predict binding affinities and modes of interaction. This information can guide the design of more potent inhibitors or more effective functional materials.

For instance, in the design of new enzyme inhibitors, computational approaches can help to identify the key pharmacophoric features required for activity. This can involve creating a library of virtual compounds and using docking simulations to prioritize those with the most favorable predicted binding energies.

Predictive models are also used to understand the complex mechanisms of chiral recognition in chromatography. While the classic "three-point model" provides a basic framework, computational studies can offer a more detailed picture of the dynamic interactions between a chiral thiourea-based stationary phase and a pair of enantiomers.

Emerging Roles in Advanced Chemical Technologies (e.g., Analytical Chemistry, Separation Science)

Thiourea and its derivatives are finding new and important roles in various advanced chemical technologies, including analytical chemistry and separation science.

In analytical chemistry, thiourea is used as a reagent for the determination of metal ions. Its ability to form stable complexes with many metals makes it suitable for use in techniques like spectrophotometry and chromatography. Thiourea derivatives are also being developed as fluorescent sensors for the detection of heavy metal ions, such as mercury(II), and various anions in aqueous media. The change in fluorescence upon binding of the analyte allows for sensitive and selective detection.

In the field of separation science, thiourea is used in various chromatographic techniques. For example, it can be used to form adducts with certain organic compounds, facilitating their separation from complex mixtures. High-performance liquid chromatography (HPLC) methods have been developed for the separation and analysis of thiourea and its derivatives, such as those used in pharmaceutical and agricultural applications. These methods often employ mixed-mode chromatography columns that can exploit the different interaction capabilities of the thiourea moiety. Furthermore, the effect of solvent composition on the separation of thiourea from other sulfur-containing compounds by paper chromatography has been a subject of study.

Table 2: Applications of Thiourea in Advanced Chemical Technologies

Technology Application Principle
Analytical Chemistry
Spectrophotometry Determination of metal ions Complex formation
Fluorescence Spectroscopy Sensing of heavy metals and anions Analyte-induced fluorescence changes
Separation Science
HPLC Analysis of thiourea-based compounds Mixed-mode chromatographic separation
Adduct Formation Separation of organic compounds Formation of separable adducts

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (2-Cyanopropan-2-ylamino)thiourea, and what analytical techniques validate its purity?

  • Methodological Answer : The compound can be synthesized via a two-step reaction: (1) Condensation of thiourea with 2-cyanopropan-2-amine under reflux in ethanol, followed by (2) purification via recrystallization. Characterization typically involves CHN elemental analysis, FT-IR (to confirm thiourea C=S stretching at ~1,250–1,050 cm⁻¹), and ¹H/¹³C NMR (to verify cyanopropylamine integration and absence of unreacted precursors) . Thermal gravimetric analysis (TGA) may assess stability during synthesis.

Q. How does the thiourea moiety influence the compound’s reactivity in metal coordination studies?

  • Methodological Answer : The thiourea group (-NH-CS-NH-) acts as a bidentate ligand, binding to transition metals (e.g., Au, Cu) via sulfur and nitrogen atoms. To study coordination, researchers employ UV-Vis spectroscopy (for ligand-to-metal charge transfer bands) and X-ray crystallography (to resolve bonding geometry). Competitive binding assays with cyanide can quantify selectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to thiourea’s thyroid-disrupting properties , use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of aerosols. Regular thyroid function monitoring is advised for long-term exposure. Waste should be neutralized with hypochlorite before disposal to prevent environmental release of toxic byproducts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thiourea-leaching efficiencies for gold recovery compared to cyanide?

  • Methodological Answer : Contradictions arise from variable pH, oxidant concentrations (e.g., Fe³⁺), and thiourea degradation kinetics. To address this:

  • Design controlled experiments with fixed parameters (pH 1.5–2.5, 0.1–0.3 M Fe³⁺).
  • Monitor thiourea stability via HPLC to quantify isomerization to ammonium thiocyanate at >170°C .
  • Compare dissolution rates using rotating disk electrodes to isolate kinetic vs. diffusion limitations .

Q. What experimental strategies optimize the compound’s cytotoxicity in cancer cells while minimizing off-target effects?

  • Methodological Answer :

  • Use structure-activity relationship (SAR) studies: Modify the cyanopropyl group to alter lipophilicity (logP) and membrane permeability.
  • Evaluate mitochondrial depolarization (ΔψM) via JC-1 staining and caspase-3 activation in apoptosis assays .
  • Conduct selectivity screens against non-cancerous cell lines (e.g., HEK293) using MTT assays, with dose-response curves (IC₅₀ comparisons) .

Q. How can computational modeling improve the design of this compound derivatives for selective enzyme inhibition?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., tyrosine phosphatases).
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess ligand-protein stability over 100-ns trajectories.
  • Synthesize top candidates and test inhibition kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies address reproducibility challenges in thiourea-based nanoparticle synthesis?

  • Methodological Answer : Inconsistent preheating of thiourea causes variability in metal sulfide nanoparticle size. To mitigate:

  • Standardize preheating duration (≤5 min at 170°C) and use inert atmospheres (N₂) to suppress oxidation.
  • Characterize nanoparticles via TEM and XRD to correlate thiourea decomposition products (e.g., S²⁻ release) with crystallinity .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze conflicting data on thiourea’s environmental persistence in aquatic systems?

  • Methodological Answer :

  • Apply multivariate regression to isolate factors like pH, temperature, and microbial activity.
  • Use LC-MS/MS to track thiourea degradation products (e.g., cyanamide) over time.
  • Compare half-lives across studies using meta-analysis tools (RevMan) to identify methodological outliers .

Q. What controls are essential when evaluating the compound’s role in photoinduced charge-transfer reactions?

  • Methodological Answer :

  • Include blank reactions (without thiourea) to account for solvent/light effects.
  • Use radical scavengers (e.g., TEMPO) to distinguish between electron-transfer and radical pathways.
  • Quantify reaction quantum yields using actinometry and compare with DFT-calculated band structures .

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